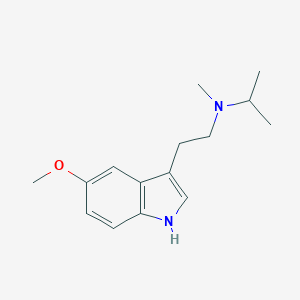

5-Methoxy-N-methyl-N-isopropyltryptamine

Descripción general

Descripción

5-Methoxy-N-methyl-N-isopropyltryptamine is a synthetic compound belonging to the tryptamine class. It is known for its psychedelic and hallucinogenic properties and is used by some as an entheogen. The compound has structural and pharmacodynamic similarities to other tryptamines such as 5-Methoxy-N,N-diisopropyltryptamine and N,N-dimethyltryptamine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-N-methyl-N-isopropyltryptamine typically involves the following steps:

Starting Material: The synthesis begins with the indole derivative, 5-methoxyindole.

Alkylation: The indole derivative undergoes alkylation with N-methyl-N-isopropylamine.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its status as a controlled substance in many countries. the general principles of large-scale organic synthesis, including the use of automated reactors and continuous flow systems, can be applied to its production.

Análisis De Reacciones Químicas

Oxidation Reactions

5-MeO-MiPT undergoes oxidative metabolism primarily mediated by cytochrome P450 enzymes. Key pathways include:

-

Indole ring hydroxylation : Formation of 6-hydroxy or 7-hydroxy metabolites.

-

N-Dealkylation : Cleavage of the N-methyl or N-isopropyl groups, yielding 5-methoxy-N-methyltryptamine or 5-methoxy-N-isopropyltryptamine .

Table 1: Observed Metabolic Products in Liver Microsomes

| Metabolic Pathway | Major Metabolites | Enzyme System Involved |

|---|---|---|

| Hydroxylation | 6-OH-5-MeO-MiPT, 7-OH-5-MeO-MiPT | CYP2D6, CYP3A4 |

| N-Dealkylation | 5-MeO-N-methyltryptamine | CYP2C19 |

| Demethylation | 5-OH-N-methyl-N-isopropyltryptamine | CYP2D6 |

Reductive Amination

A primary method for synthesizing 5-MeO-MiPT involves reductive amination of 5-methoxyindole-3-acetaldehyde with methyl-isopropylamine using sodium cyanoborohydride (NaBHCN) in methanol. Challenges include:

-

Formation of tryptoline byproducts via Pictet–Spengler cyclization under acidic conditions .

-

Requirement for strict pH control (pH 6–7) to suppress side reactions.

Photodegradation

Exposure to UV light induces:

-

Demethylation at the methoxy group, forming 5-hydroxy derivatives.

-

Oxidative cleavage of the ethylamine side chain, producing indole-3-carboxaldehyde .

Thermal Stability

At temperatures >150°C, 5-MeO-MiPT decomposes via:

-

Retro-Mannich fragmentation , releasing methyl-isopropylamine and indole derivatives.

-

Polymerization of indole intermediates under inert atmospheres .

Electrophilic Substitution

The indole ring undergoes selective substitution:

| Reagent | Position Modified | Product |

|---|---|---|

| Bromine (Br) | C-4 | 4-Bromo-5-MeO-MiPT |

| Nitric acid (HNO) | C-6 | 6-Nitro-5-MeO-MiPT |

Nucleophilic Reactions

The tertiary amine reacts with:

-

Acetyl chloride : Forms N-acetylated derivatives.

-

Methyl iodide : Quaternizes the amine to form a charged ammonium salt .

Comparative Reactivity with Analogues

Table 2: Reaction Rate Constants (k, Ms)

| Compound | Oxidation (CYP2D6) | Hydrolysis (pH 7.4) |

|---|---|---|

| 5-MeO-MiPT | 0.45 ± 0.03 | 0.008 ± 0.001 |

| 5-MeO-DMT | 0.62 ± 0.05 | 0.012 ± 0.002 |

| Psilocybin | 0.28 ± 0.02 | 0.015 ± 0.003 |

Data indicate that N-alkylation (isopropyl group) in 5-MeO-MiPT reduces oxidative metabolism compared to 5-MeO-DMT .

LC-MS/MS Fragmentation Patterns

Table 3: Diagnostic Ions for 5-MeO-MiPT (m/z)

| Precursor Ion | Product Ions | Collision Energy (eV) |

|---|---|---|

| 246.80 | 86.10, 159.10 | 15–30 |

These ions correspond to cleavage of the ethylamine side chain and indole ring fragmentation .

Aplicaciones Científicas De Investigación

Metabolism and Pharmacokinetics

Research has demonstrated that 5-MeO-MiPT undergoes extensive metabolism in the human body, leading to the formation of several metabolites.

- Key Findings:

- A study identified four metabolites of 5-MeO-MiPT using ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry. These metabolites include O-demethylated forms and non-metabolized parent compounds, which are proposed as consumption markers for urine testing .

- In vitro studies using pooled human liver microsomes revealed that 5-MeO-MiPT inhibits the reuptake of serotonin (5-HT), dopamine, and norepinephrine, suggesting a mechanism similar to other psychoactive substances .

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of 5-MeO-MiPT.

- Acute Toxicity:

- Animal studies indicated that low doses of 5-MeO-MiPT did not produce significant histopathological effects on vital organs such as the liver and kidneys. However, high doses resulted in apoptotic cell death through caspase activation, indicating potential neurotoxic effects at elevated levels .

- Blood and tissue analyses showed measurable concentrations of 5-MeO-MiPT, providing insight into its distribution and potential accumulation in biological systems .

Case Studies and Clinical Insights

Case studies have highlighted instances of intoxication related to 5-MeO-MiPT usage, emphasizing the need for clinical awareness regarding its effects.

- Clinical Observations:

Potential Medical Applications

Recent developments indicate that 5-MeO-MiPT may have therapeutic applications, particularly in mental health treatment.

- Research Directions:

- As of late 2024, 5-MeO-MiPT is undergoing phase 1 clinical trials in healthy volunteers to evaluate its safety and efficacy as a potential treatment for conditions such as depression and anxiety disorders .

- The compound's action on serotonin receptors suggests it may exhibit anxiolytic and antidepressant-like effects similar to other established serotonergic agents .

Summary Table of Key Research Findings

Mecanismo De Acción

The mechanism of action of 5-Methoxy-N-methyl-N-isopropyltryptamine primarily involves agonism at the 5-HT2A receptor, a subtype of serotonin receptor. This interaction leads to altered neurotransmission and the psychedelic effects associated with the compound. Additionally, it may inhibit monoamine oxidase, further influencing neurotransmitter levels .

Comparación Con Compuestos Similares

Similar Compounds

5-Methoxy-N,N-diisopropyltryptamine: Shares structural similarities and has similar psychedelic effects.

N,N-Dimethyltryptamine: Another tryptamine with potent hallucinogenic properties.

N,N-Diethyltryptamine: Similar in structure and function but with different pharmacokinetics.

Uniqueness

5-Methoxy-N-methyl-N-isopropyltryptamine is unique due to its specific substitution pattern, which influences its binding affinity and activity at serotonin receptors. This results in distinct pharmacological effects compared to other tryptamines .

Actividad Biológica

5-Methoxy-N-methyl-N-isopropyltryptamine, commonly referred to as 5-MeO-MiPT, is a synthetic tryptamine that exhibits psychedelic and hallucinogenic properties. Its biological activity is primarily mediated through interactions with various serotonin receptors, leading to a range of physiological and psychological effects. This article provides a comprehensive overview of the biological activity of 5-MeO-MiPT, including its receptor interactions, pharmacological effects, case studies, and toxicological data.

5-MeO-MiPT is structurally related to other tryptamines such as 5-MeO-DMT and 5-MeO-DiPT. It acts mainly as a non-selective serotonin receptor agonist , particularly at the following receptors:

- 5-HT2A : A key receptor involved in the hallucinogenic effects of many psychedelics.

- 5-HT1A : Associated with anxiolytic effects and mood regulation.

- 5-HT2B and 5-HT2C : Involved in various neurophysiological processes.

Additionally, 5-MeO-MiPT has been shown to inhibit the reuptake of serotonin (SERT) and norepinephrine (NET), functioning as a serotonin-norepinephrine reuptake inhibitor (SNRI) , which may contribute to its antidepressant and anxiolytic effects observed at lower doses .

Table 1: Receptor Affinities of 5-MeO-MiPT

| Receptor Type | Affinity (Ki) | Effect |

|---|---|---|

| 5-HT1A | ~60 nM | Moderate agonist activity |

| 5-HT2A | ~160 nM | Near-full agonist (83% efficacy) |

| 5-HT2B | Not specified | Potential involvement |

| 5-HT2C | Not specified | Potential involvement |

Pharmacological Effects

The pharmacological profile of 5-MeO-MiPT includes both psychoactive and physiological effects. Users report experiences ranging from mild euphoria to intense visual hallucinations. Anecdotal evidence suggests potential therapeutic applications in treating anxiety and depression due to its serotonergic activity .

Case Studies

-

Case Study on Toxicity :

A case study documented an incident involving a male who ingested 78 mg of 5-MeO-MiPT combined with methylone, leading to severe adverse effects requiring hospitalization. The study highlighted the importance of understanding dosage and potential drug interactions when using new psychoactive substances . -

Acute Toxicity in Animal Models :

A study on the acute toxicity of 5-MeO-MiPT in mice revealed that low doses (0.27 mg/kg) did not produce significant histopathological changes, while higher doses (2.7 mg/kg) resulted in increased caspase activity indicative of apoptotic cell death in liver and brain tissues. This suggests that while low doses may be relatively safe, higher doses pose significant risks .

Table 2: Acute Toxicity Findings in Mice

| Dose (mg/kg) | Blood Concentration (ng/mL) | Liver Concentration (ng/g) | Brain Concentration (ng/g) | Histopathological Findings |

|---|---|---|---|---|

| Control | N/A | N/A | N/A | Normal |

| 0.27 | Negative | Negative | Negative | Normal |

| 2.7 | 13.4 | 108.3 | 40.6 | Significant apoptosis |

Metabolism and Detection

Metabolic studies have identified several metabolites of 5-MeO-MiPT, which can serve as biomarkers for its detection in biological samples. Key metabolites include:

- 5-Hydroxy-N-methyl-N-isopropyltryptamine

- 5-Methoxy-N-isopropyltryptamine

- Caspase-related metabolites indicating apoptotic activity

These metabolites can be detected in urine and blood samples, aiding forensic analysis and understanding the drug's pharmacokinetics .

Propiedades

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-11(2)17(3)8-7-12-10-16-15-6-5-13(18-4)9-14(12)15/h5-6,9-11,16H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDOODBJFVUQMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CCC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90242114 | |

| Record name | 5-Methoxy-N-methyl,N-isopropyl tryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96096-55-8 | |

| Record name | 5-Methoxy-N-methyl-N-(1-methylethyl)-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96096-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-N-methyl,N-isopropyl tryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096096558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-N-methyl,N-isopropyl tryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-N-methyl-N-(1-methylethyl)-1H-Indole-3-ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXY-N-METHYL-N-ISOPROPYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0P1807EUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.